molecular formula C17H20N4S B7835036 4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7835036
M. Wt: 312.4 g/mol
InChI Key: VLPCPQKFJYORAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes an isobutylamino group, a methylphenyl group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring

Preparation Methods

The synthesis of 4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Isobutylamino Group: The isobutylamino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methylphenyl Group: The methylphenyl group is often introduced through Friedel-Crafts alkylation.

    Addition of the Methylthio Group: The methylthio group can be added using thiolation reactions.

    Incorporation of the Carbonitrile Group: The carbonitrile group is typically introduced through cyanation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the isobutylamino and methylthio groups.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(4-METHYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific activities and applications. Examples of similar compounds include:

  • 4-Amino-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(Isobutylamino)-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(Isobutylamino)-6-(4-methylphenyl)-2-thiopyrimidine-5-carbonitrile

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)-6-(2-methylpropylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-11(2)10-19-16-14(9-18)15(20-17(21-16)22-4)13-7-5-12(3)6-8-13/h5-8,11H,10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPCPQKFJYORAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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